molecular formula C7H15NO2 B1594953 Ethyl 3-amino-2,2-dimethylpropanoate CAS No. 59193-77-0

Ethyl 3-amino-2,2-dimethylpropanoate

Cat. No. B1594953
CAS RN: 59193-77-0
M. Wt: 145.2 g/mol
InChI Key: RYKWAKCJLTYPCV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylpropanoate is a compound with the molecular formula C7H15NO2 . It is also known by other names such as ethyl glycinate and 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER . The compound has a molecular weight of 145.20 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-2,2-dimethylpropanoate is InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)CN . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-amino-2,2-dimethylpropanoate has a molecular weight of 145.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 145.110278721 g/mol . The Topological Polar Surface Area is 52.3 Ų . The compound has a Heavy Atom Count of 10 .

Scientific Research Applications

Polymorphism Studies

A key area of research involving Ethyl 3-amino-2,2-dimethylpropanoate is in the study of polymorphism in pharmaceutical compounds. Vogt et al. (2013) explored two polymorphic forms of a related compound, characterized using spectroscopic and diffractometric techniques. These forms showed challenges in analytical and physical characterization, highlighting the importance of such studies in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

Odor Threshold Studies

In the field of food science and technology, branched esters like Ethyl 3-amino-2,2-dimethylpropanoate have been studied for their odor thresholds. Takeoka et al. (1995) found that branched esters generally have much lower odor thresholds than their straight-chain counterparts. This kind of research is crucial for understanding flavor profiles in food products (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

Pharmaceutical Compound Development

In the pharmaceutical industry, derivatives of Ethyl 3-amino-2,2-dimethylpropanoate have been explored for their potential in drug development. Hayashi et al. (1998) investigated a compound characterized by the presence of a trisubstituted beta-amino acid residue, derived from Ethyl 3-amino-2,2-dimethylpropanoate, showing significant in vitro and in vivo activity for human platelet aggregation inhibition (Hayashi et al., 1998).

properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKWAKCJLTYPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329585
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2,2-dimethylpropanoate

CAS RN

59193-77-0
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyano-2-methylpropanoate (0.6 g, 4.2 mmol, 1.0 equiv) in 6 mL of ethanol/ammonium hydroxide (10:1) was added Ra/Ni (20%, 0.12 g). The resulting mixture was stirred under hydrogen at r.t. for 16 h. The catalyst was filtered off, and the filtrate was concentrated to give ethyl 3-amino-2,2-dimethylpropanoate (0.43 g, yield: 70%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ: 4.15 (q, 2H), 2.77 (s, 2H), 1.76 (s, 2H), 1.26 (t, 3H), 1.18 (s, 6H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethanol ammonium hydroxide
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
Reactant of Route 5
Ethyl 3-amino-2,2-dimethylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-2,2-dimethylpropanoate

Citations

For This Compound
4
Citations
S Mohammed, K Maher - Indian J. Hetero. Chem, 2017 - researchgate.net
An efficient method for the one-pot synthesis of imidazo-dipyrimidine-4, 9 (3H)-diones and pyrimido-pyrazinopyrimidine-4, 10 (3H, 6H)-diones was developed using novel Vilsmeier …
Number of citations: 8 www.researchgate.net
Y Wu, CJ Aquino, DJ Cowan… - Journal of medicinal …, 2013 - ACS Publications
The apical sodium-dependent bile acid transporter (ASBT) transports bile salts from the lumen of the gastrointestinal (GI) tract to the liver via the portal vein. Multiple pharmaceutical …
Number of citations: 84 pubs.acs.org
K Hoegenauer, J Kallen… - Journal of medicinal …, 2019 - ACS Publications
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is considered to be the master transcription factor for the development of Th17 cells that produce proinflammatory …
Number of citations: 12 pubs.acs.org
Z Wang, Y Fu, Q Zhang, H Liu… - The Journal of Organic …, 2020 - ACS Publications
Pd(II)-catalyzed direct γ-C(sp 3 )-H arylation coupling with free β 2 -amino esters and β 3 -amino esters using a commercially available catalytic transient directing group has been …
Number of citations: 10 pubs.acs.org

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